molecular formula C18H17NO2S2 B2669540 2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide CAS No. 2380063-86-3

2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide

Cat. No.: B2669540
CAS No.: 2380063-86-3
M. Wt: 343.46
InChI Key: DINFRAYEEBEINB-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is an organic compound that features a unique combination of benzylsulfanyl, furan, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps:

  • Formation of the Benzylsulfanyl Intermediate: : The initial step involves the synthesis of a benzylsulfanyl intermediate. This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylsulfanyl.

  • Synthesis of the Furan-Thiophene Intermediate: : The next step involves the synthesis of a furan-thiophene intermediate. This can be done by coupling furan-2-carbaldehyde with thiophene-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction.

  • Formation of the Final Compound: : The final step involves the acylation of the furan-thiophene intermediate with the benzylsulfanyl intermediate in the presence of acetic anhydride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced at the acetamide group to form the corresponding amine. Reducing agents such as lithium aluminum hydride can be used.

  • Substitution: : The furan and thiophene rings can undergo electrophilic substitution reactions. For example, nitration can be achieved using nitric acid in the presence of sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of nitro groups on the furan or thiophene rings.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It can be investigated for its antimicrobial, antifungal, or anticancer properties. The presence of both furan and thiophene rings suggests it may interact with biological targets in unique ways.

Medicine

In medicinal research, this compound could be explored for its potential as a drug candidate. Its structural features might allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the materials science industry, the compound could be used in the development of organic electronic materials. Its conjugated system might be useful in the design of organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, π-π interactions, or covalent bonding. The furan and thiophene rings could facilitate interactions with aromatic amino acids in proteins, while the benzylsulfanyl group might interact with thiol groups in enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)furan: Similar structure but lacks the thiophene ring.

    2-(benzylsulfanyl)thiophene: Similar structure but lacks the furan ring.

    N-(furan-2-ylmethyl)acetamide: Similar structure but lacks the benzylsulfanyl group.

Uniqueness

2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is unique due to the combination of benzylsulfanyl, furan, and thiophene moieties in a single molecule

This compound’s versatility in synthesis, potential biological activity, and applications in materials science make it a valuable subject for further research and development.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-18(13-22-11-14-5-2-1-3-6-14)19-10-16-9-15(12-23-16)17-7-4-8-21-17/h1-9,12H,10-11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINFRAYEEBEINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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